(4-Octyloxy-phenyl)-phenyl-methanone oxime
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Overview
Description
(4-Octyloxy-phenyl)-phenyl-methanone oxime is an organic compound with the molecular formula C24H31NO2 It is characterized by the presence of an oxime functional group attached to a phenyl-methanone core, which is further substituted with an octyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Octyloxy-phenyl)-phenyl-methanone oxime typically involves the reaction of (4-Octyloxy-phenyl)-phenyl-methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
(4-Octyloxy-phenyl)-phenyl-methanone+NH2OH⋅HCl→(4-Octyloxy-phenyl)-phenyl-methanone oxime+H2O+NaCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Octyloxy-phenyl)-phenyl-methanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Octyloxy-phenyl)-phenyl-methanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of (4-Octyloxy-phenyl)-phenyl-methanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Octyloxy-phenyl)-phenyl-methanone
- (4-Octyloxy-phenyl)-phenyl-methanone nitroso
- (4-Octyloxy-phenyl)-phenyl-methanone nitro
Uniqueness
(4-Octyloxy-phenyl)-phenyl-methanone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The octyloxy substitution also contributes to its unique physicochemical properties, such as solubility and lipophilicity, which can influence its behavior in various applications.
Properties
Molecular Formula |
C21H27NO2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
(NZ)-N-[(4-octoxyphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C21H27NO2/c1-2-3-4-5-6-10-17-24-20-15-13-19(14-16-20)21(22-23)18-11-8-7-9-12-18/h7-9,11-16,23H,2-6,10,17H2,1H3/b22-21- |
InChI Key |
UOMHGJWKFJFIMP-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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